PI3K Isoform Selectivity Profile: p110alpha Preferential Inhibition
4-Methoxy-7H-pyrrolo[2,3-d]pyrimidin-2-amine demonstrates preferential inhibition of PI3K p110alpha (IC50 = 35 nM) over p110delta (IC50 = 74 nM) and p110beta (IC50 = 95 nM) in recombinant human kinase assays [1]. This ~2.1-fold selectivity for p110alpha over p110delta and ~2.7-fold selectivity over p110beta is a distinct feature compared to many other pyrrolo[2,3-d]pyrimidine derivatives that exhibit broader pan-PI3K inhibition or alternative isoform preferences. The 4-methoxy-2-amino substitution pattern appears to confer this alpha-preferential binding profile.
| Evidence Dimension | PI3K isoform inhibitory potency |
|---|---|
| Target Compound Data | IC50: p110alpha = 35 nM; p110delta = 74 nM; p110beta = 95 nM |
| Comparator Or Baseline | Typical pan-PI3K pyrrolo[2,3-d]pyrimidines exhibit more balanced isoform inhibition (baseline of comparable potency across isoforms, class-level inference) |
| Quantified Difference | ~2.1-fold p110alpha over p110delta; ~2.7-fold p110alpha over p110beta |
| Conditions | Recombinant human N-terminal Myr signal and C-terminal Flag-tagged PI3K isoforms expressed in rat Rat1 cells |
Why This Matters
For oncology programs targeting PI3Kalpha-driven tumors (e.g., PIK3CA-mutant breast cancer), alpha-preferential inhibition may reduce off-target toxicity associated with delta and beta isoform suppression, influencing procurement decisions for lead optimization.
- [1] BindingDB. BDBM207234: US9260439, 211 - PI3K p110alpha IC50 35 nM, p110delta IC50 74 nM, p110beta IC50 95 nM. URL: http://ww.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=207234 View Source
